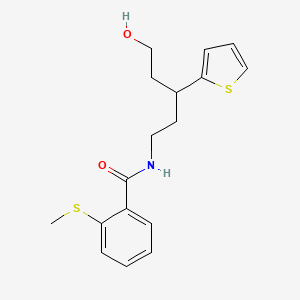
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H21NO2S2 and its molecular weight is 335.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide is part of a broader class of compounds that have been synthesized and evaluated for their biological activities. For example, a novel series of derivatives, including thiophene substituted compounds, were designed, synthesized, and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds have shown inhibitory activity against enzymes with low IC50 values, and among them, thiophene substituted derivatives exhibited significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, potently inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, showcasing a methodology to produce N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. This chemoselective approach highlights the versatile use of these compounds in synthetic chemistry, providing a pathway to synthesize biologically active molecules (Singh et al., 2017).
Antioxidant Activity
Benzothiazole derivatives, including those with thiourea groups, have been designed and synthesized, demonstrating the ability to inactivate reactive chemical species through their antioxidant activity. Specifically, these compounds have shown promising results in scavenging free radicals, highlighting their potential in combating oxidative stress related to various diseases (Cabrera-Pérez et al., 2016).
Antifungal Potential
The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been explored as potential antifungal agents. These compounds were prepared by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides, showcasing their potential in addressing fungal infections (Narayana et al., 2004).
Antimicrobial Activity
A study on acylthioureas, including N-(aryl-carbamothioyl)benzamides, investigated their interaction with bacterial cells, revealing significant antimicrobial activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results demonstrate the potential of these compounds for further development into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-21-16-6-3-2-5-14(16)17(20)18-10-8-13(9-11-19)15-7-4-12-22-15/h2-7,12-13,19H,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEOACQWIBPSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
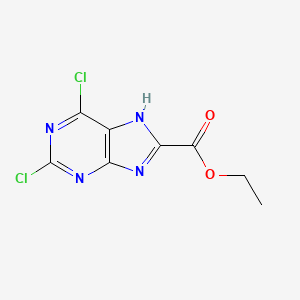
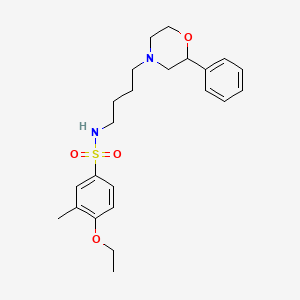
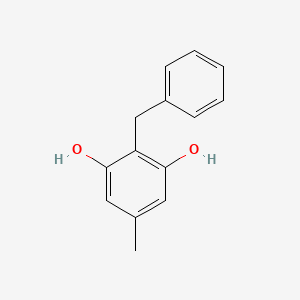
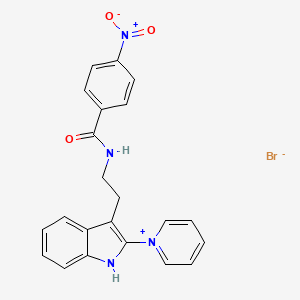
![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B2583791.png)
![Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2583792.png)
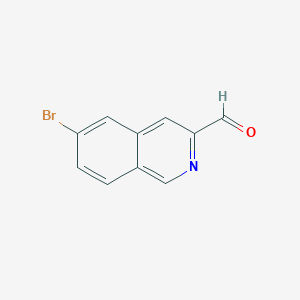

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)
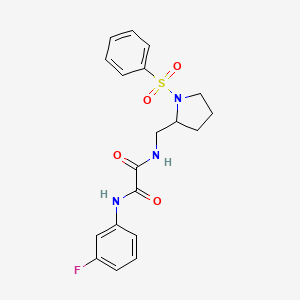
![Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2583802.png)
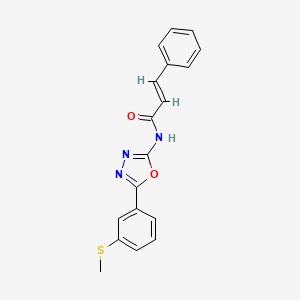
![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B2583806.png)
![2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol](/img/structure/B2583808.png)
